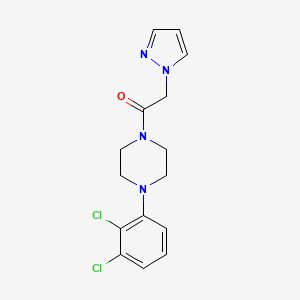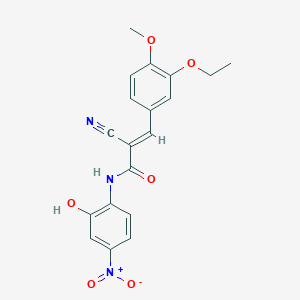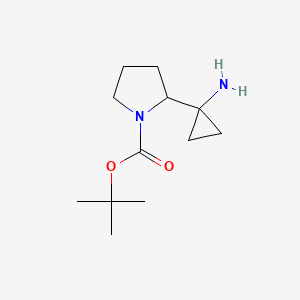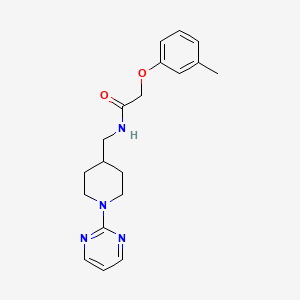![molecular formula C13H11ClFNO5S2 B2854407 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene CAS No. 2411247-77-1](/img/structure/B2854407.png)
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of ions and water across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a tool compound for investigating CFTR function and as a potential therapeutic agent for cystic fibrosis.
Mécanisme D'action
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene is thought to inhibit CFTR function by binding to a specific site on the protein, known as the R-domain. The R-domain is a regulatory domain of CFTR that plays a role in channel gating and regulation. Binding of this compound to the R-domain prevents the channel from opening, thereby inhibiting chloride transport.
Biochemical and Physiological Effects
In addition to its effects on CFTR function, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), a transporter protein that plays a role in drug resistance in cancer cells. This compound has also been shown to have anti-inflammatory effects in animal models of lung inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene has several advantages as a tool compound for investigating CFTR function. It is a highly specific inhibitor of CFTR, with minimal off-target effects. It is also relatively easy to use, with a simple dosing protocol and a long half-life in cells. However, there are also some limitations to its use. For example, this compound is a reversible inhibitor, which means that its effects are dependent on the concentration and duration of exposure. In addition, its effects may be influenced by the specific cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene and its potential therapeutic applications. One area of interest is the development of more potent and selective CFTR inhibitors, which could be used as therapeutic agents for cystic fibrosis. Another area of interest is the investigation of this compound's effects on other ion channels and transporters, which could have implications for other diseases and physiological processes. Finally, there is ongoing research on the mechanisms of action of this compound and other CFTR inhibitors, which could lead to a better understanding of CFTR function and regulation.
Méthodes De Synthèse
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form the sulfonylmethylamine intermediate, which is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene has been widely used in scientific research as a tool compound to investigate CFTR function. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. This compound has also been used to study the role of CFTR in other physiological processes, such as bicarbonate secretion in the pancreas and vas deferens.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO5S2/c1-16(22(17,18)13-8-2-10(14)3-9-13)11-4-6-12(7-5-11)21-23(15,19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMIAILQBAPQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)
![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)


![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)

![benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2854338.png)

![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)

